molecular formula C24H32N4O5 B2679578 N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 899957-29-0

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2679578
CAS No.: 899957-29-0
M. Wt: 456.543
InChI Key: HKEOFDRCBYWDDB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains two phenyl rings, one of which is substituted with two methoxy groups, and the other with a dimethylamino group. The molecule also contains a morpholinoethyl group and an oxalamide group .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy and dimethylamino groups, as well as the electron-withdrawing oxalamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Molecular Interaction Studies

Research involving compounds structurally related to the query focuses on understanding molecular interactions, such as binding with DNA and the resultant biological effects. For instance, studies have detailed how certain copper(II) complexes, incorporating similar molecular structures, exhibit potent anticancer activities against various cancer cell lines through mechanisms like DNA intercalation (Xiao-Wen Li et al., 2012) sourcesource.

Synthetic Methodologies

Research also delves into the synthesis of complex molecules for potential therapeutic applications. A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting a methodology that could be applied to synthesize molecules with similar functional groups to the compound (V. Mamedov et al., 2016) sourcesource.

Biological Activity Exploration

Another aspect of research examines the biological activities of related compounds, such as their larvicidal activity, which provides a foundation for developing new insecticides or therapeutic agents. A study on pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity, suggesting that structurally similar compounds could have promising biological applications (S. Gorle et al., 2016) sourcesource.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-27(2)19-8-5-17(6-9-19)20(28-11-13-33-14-12-28)16-25-23(29)24(30)26-18-7-10-21(31-3)22(15-18)32-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEOFDRCBYWDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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